molecular formula C17H27N3O2S B4656308 N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide

N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B4656308
M. Wt: 337.5 g/mol
InChI Key: XGVJEEPYQYJEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking the P2X7 receptor, N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide can reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in animal models. It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It can also reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide can reduce the severity of neuropathic pain and improve motor function in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its selectivity for the P2X7 receptor, which reduces the potential for off-target effects. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide. One potential area of research is its use in treating inflammatory bowel disease, as the P2X7 receptor has been implicated in the pathogenesis of this disease. Another area of research is its potential use in treating chronic pain, as it has been shown to be effective in animal models of neuropathic pain. Additionally, further studies are needed to determine the safety and efficacy of N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide in humans.

Scientific Research Applications

N-[1-(1-adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide has been used in various scientific research studies for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis and neuroinflammation. It has also been studied for its potential use in treating neuropathic pain, multiple sclerosis, and cancer.

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c1-3-16(19-23(21,22)15-10-18-20(2)11-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h10-14,16,19H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVJEEPYQYJEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-[1-(1-Adamantyl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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